molecular formula C24H24N2O5S2 B2999103 (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)butanamide CAS No. 681817-26-5

(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)butanamide

Cat. No.: B2999103
CAS No.: 681817-26-5
M. Wt: 484.59
InChI Key: WHPCFVGCLZGXGI-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, a thiazolidinone derivative, features a benzo[d][1,3]dioxole (piperonyl) moiety conjugated to a thioxothiazolidinone core via a methylene bridge. The Z-configuration of the exocyclic double bond distinguishes it stereochemically from its E-isomer counterparts. The molecule also contains a substituted butanamide side chain with N-benzyl and N-(2-hydroxyethyl) groups, which influence its solubility and pharmacokinetic properties. Key physicochemical properties include:

  • Molecular formula: C₂₄H₂₃N₃O₅S₂
  • Molecular weight: 497.58 g/mol (inferred from structural analogs)
  • Density: ~1.57 g/cm³ (predicted for analogs with similar substituents)
  • pKa: ~8.21 (indicating moderate acidity, likely due to the thioxothiazolidinone moiety)

Properties

IUPAC Name

4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-benzyl-N-(2-hydroxyethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c27-12-11-25(15-17-5-2-1-3-6-17)22(28)7-4-10-26-23(29)21(33-24(26)32)14-18-8-9-19-20(13-18)31-16-30-19/h1-3,5-6,8-9,13-14,27H,4,7,10-12,15-16H2/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPCFVGCLZGXGI-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)N(CCO)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)N(CCO)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)butanamide is a thiazolidinedione derivative that has garnered interest due to its potential biological activities. Thiazolidinediones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, drawing from various studies to present a comprehensive overview.

Chemical Structure

The compound features a thiazolidine core, which is modified with a benzo[d][1,3]dioxole moiety and various functional groups. Its structural complexity is believed to contribute to its biological activity.

Antimicrobial Activity

Thiazolidinedione derivatives have shown significant antimicrobial properties. In vitro studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, the thiazolidinedione nucleus has been associated with anti-mycobacterial and antifungal activities, suggesting potential efficacy against infections caused by resistant pathogens .

Anticancer Properties

Research indicates that thiazolidinediones can exhibit cytotoxic effects against cancer cell lines. For example, derivatives have demonstrated antiproliferative activity against prostate cancer cells, with several compounds showing improved selectivity compared to traditional agents. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Reference
7eMCF70.067
8DU-1450.300
20PC-30.400

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes and reducing the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

The biological activities of thiazolidinediones are often attributed to their ability to modulate various signaling pathways:

  • Cyclooxygenase Inhibition : Many compounds inhibit COX enzymes, leading to decreased prostaglandin synthesis.
  • Antioxidant Activity : Some derivatives exhibit scavenging activity against reactive oxygen species (ROS), contributing to their protective effects in cellular environments .
  • Apoptosis Induction : Thiazolidinediones can trigger apoptotic pathways in cancer cells, leading to cell death through mitochondrial dysfunction and caspase activation .

Case Studies

Several studies have investigated the biological activity of thiazolidinedione derivatives:

  • A study by Fascio et al. explored various thiazolidinedione derivatives against prostate cancer cell lines and reported significant cytotoxicity with certain compounds showing IC50 values as low as 0.300 µM .
  • Another investigation highlighted the antioxidant potential of thiazolidinediones, showing that modifications in their structure could enhance their radical scavenging abilities compared to standard antioxidants like ascorbic acid .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
(Z)-N-(4-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide Thioxothiazolidinone + benzo[d][1,3]dioxole 2-hydroxybenzohydrazide side chain Predicted higher solubility due to hydrazide group; potential protease inhibition
Benzyl 4-(5-(benzyl(2-((4-(5-(dibenzylamino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoyl)oxy)ethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzo[d]imidazole + ester linkage Multiple benzyl and imidazole groups; ester functionality Likely lower solubility; designed for prodrug delivery or targeted release
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives 2,4-dioxothiazolidinone Phenyl benzamide substituent; E-configuration Enhanced rigidity; potential anticancer activity via PPAR-γ modulation
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide Cyclopropanecarboxamide + thiazole Cyclopropane ring; 4-methylbenzoyl group Improved metabolic stability; possible kinase inhibition

Key Differences and Implications

Stereochemistry (Z vs. E Configuration)
  • The Z-isomer in the target compound may exhibit distinct biological activity compared to E-isomers (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide ). Z-configuration often leads to altered spatial orientation of functional groups, affecting receptor binding or enzymatic interaction .
Substituent Effects
  • The N-(2-hydroxyethyl) group in the target compound enhances hydrophilicity compared to purely aromatic substituents (e.g., benzyl or phenyl groups in analogs from and ). This could improve bioavailability in aqueous environments.
  • The benzo[d][1,3]dioxole moiety, shared with some analogs, contributes to π-π stacking interactions in biological targets, but its conjugation with a thioxothiazolidinone core (vs.

Pharmacological Potential

  • The target compound’s thioxothiazolidinone core has been linked to anticancer, antimicrobial, and anti-inflammatory activities in preclinical studies. Its Z-configuration and hydroxyethyl side chain may reduce cytotoxicity compared to more lipophilic analogs .
  • Analog 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide demonstrated superior metabolic stability in hepatic microsomal assays, suggesting structural modifications (e.g., cyclopropane rings) could guide future optimization of the target compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)butanamide, and how do reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via a multi-step condensation reaction. A key step involves the formation of the thioxothiazolidinone ring through Knoevenagel condensation between a benzodioxole-substituted aldehyde and 2-thioxothiazolidin-4-one. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., glacial acetic acid) enhance reactivity .
  • Catalysts : Anhydrous sodium acetate facilitates imine formation .
  • Temperature : Reflux conditions (~110–120°C) improve cyclization efficiency .
  • Stereochemical control : The (Z)-isomer is stabilized by intramolecular hydrogen bonding, confirmed by X-ray crystallography in analogous structures .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., benzylidene CH=N at δ ~7.5–8.5 ppm) and confirms the (Z)-configuration via NOESY correlations .
  • IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups .
  • HPLC-MS : Quantifies purity (>95%) and identifies by-products (e.g., (E)-isomer) .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally related thiazolidinones .

Q. What in vitro models are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Antitumor screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values, following protocols from studies on analogous thiazolidinones .
  • Enzyme inhibition : Test against kinases (e.g., CDK2) or proteases using fluorometric assays .
  • Anti-inflammatory activity : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress (E)-isomer formation during thiazolidinone synthesis?

  • Methodological Answer :

  • Solvent polarity : High-polarity solvents (e.g., DMF) stabilize the (Z)-isomer via dipole interactions .
  • Acid catalysis : Substoichiometric acetic acid enhances protonation of the imine intermediate, favoring (Z)-geometry .
  • Microwave-assisted synthesis : Reduces reaction time, minimizing isomerization .
  • By-product analysis : Use LC-MS to identify and quantify (E)-isomer contamination .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for stereochemical confirmation?

  • Methodological Answer :

  • 2D NMR (NOESY/ROESY) : Detects spatial proximity between the benzodioxole methylene and thioxothiazolidinone protons .
  • DFT calculations : Compare experimental and computed chemical shifts to validate the (Z)-configuration .
  • Variable-temperature NMR : Resolves dynamic effects (e.g., ring flipping) that obscure splitting patterns .

Q. What structure-activity relationship (SAR) strategies improve this compound’s pharmacological profile?

  • Methodological Answer :

  • Benzodioxole modification : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity and target binding .
  • Thioxothiazolidinone substitution : Replace the 4-oxo group with a sulfonamide to modulate solubility .
  • Pharmacophore modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase ATP-binding sites) .

Q. What safety protocols are critical for handling intermediates with potential toxicity?

  • Methodological Answer :

  • Toxicity screening : Use Ames tests for mutagenicity and LD50 assays in rodent models for acute toxicity .
  • PPE requirements : Employ fume hoods, nitrile gloves, and sealed reaction vessels to minimize exposure to reactive intermediates (e.g., thioureas) .
  • Waste disposal : Neutralize acidic by-products with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.